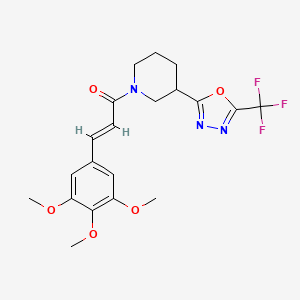

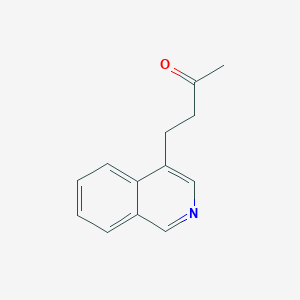

![molecular formula C17H16N2O4 B2534270 Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922055-50-3](/img/structure/B2534270.png)

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, also known as clozapine, is a medication used to treat schizophrenia. It is considered a second-generation antipsychotic drug and is known for its effectiveness in treating treatment-resistant schizophrenia.

Aplicaciones Científicas De Investigación

Catalytic Enantioselective Reactions

Catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have been explored for the synthesis of chiral derivatives. These reactions, utilizing cyclic imines like dibenzo[b,f][1,4]oxazepines, have led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. Such methodologies are significant in the synthesis of bioactive molecules and pharmaceuticals (Munck et al., 2017).

Synthesis of Heterocyclic Compounds

The development of new synthetic methods for the creation of heterocyclic compounds using dibenzo[b,f][1,4]oxazepines as key intermediates is an area of interest. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclization reactions represents a method for constructing complex heterocyclic frameworks that could have implications in drug discovery and development (Katritzky et al., 2001).

Photodegradation Studies

Photodegradation studies of urethane model systems have identified various degradation products and mechanisms, which are crucial for understanding the stability and lifetime of polymeric materials. These findings have implications for the design and selection of materials for outdoor applications, where resistance to sunlight-induced degradation is essential (Beachell & Chang, 1972).

Mecanismo De Acción

Target of Action

The primary target of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor control, reward learning, and several other neurological processes .

Mode of Action

Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate affects the dopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other functions. The downstream effects of this inhibition can lead to changes in these neurological processes .

Pharmacokinetics

The compound’s log octanol-water partition coefficient (log kow) is estimated to be 498 , suggesting that it may have good lipid solubility and could potentially cross the blood-brain barrier.

Result of Action

The inhibition of the Dopamine D2 receptor by Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can lead to a variety of molecular and cellular effects. These can include changes in neuronal firing rates, alterations in neurotransmitter release, and modifications to synaptic plasticity . The exact effects can vary depending on the specific location and context within the brain .

Action Environment

The action, efficacy, and stability of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health status or genetic makeup), and external factors like temperature and pH. More research is needed to fully understand these influences .

Propiedades

IUPAC Name |

ethyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-8-9-14-12(10-11)16(20)19(2)13-6-4-5-7-15(13)23-14/h4-10H,3H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNYRSOGZCCMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)

![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)

![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)

![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)

![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)